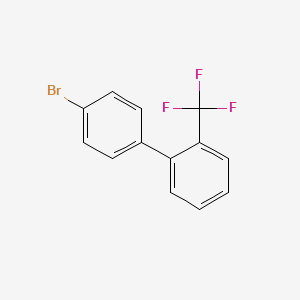
8-Oxa-3,5-dithia-4-stannahexadecanoic acid, 4,4-dioctyl-7-oxo-, octyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisooctyl 2,2’-[(dioctylstannylene)bis(thio)]diacetate is an organometallic compound with the molecular formula C36-H72-O4-S2-Sn. It is known for its use in the thermal stabilization of polyvinyl chloride (PVC) and other polymers . This compound is characterized by its unique structure, which includes a tin (Sn) atom coordinated with sulfur (S) and oxygen (O) atoms, making it a versatile additive in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisooctyl 2,2’-[(dioctylstannylene)bis(thio)]diacetate typically involves the reaction of dioctyltin oxide with thioacetic acid derivatives under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of diisooctyl 2,2’-[(dioctylstannylene)bis(thio)]diacetate is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality . The use of advanced purification techniques, such as distillation and recrystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diisooctyl 2,2’-[(dioctylstannylene)bis(thio)]diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Nucleophiles: Alcohols, amines, and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various esters and thioesters.
Scientific Research Applications
Diisooctyl 2,2’-[(dioctylstannylene)bis(thio)]diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry, particularly in the production of PVC.
Biology: Investigated for its potential use in biological systems due to its organometallic nature.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Widely used as a heat stabilizer in the plastics industry.
Mechanism of Action
The mechanism of action of diisooctyl 2,2’-[(dioctylstannylene)bis(thio)]diacetate involves its ability to stabilize polymers by interacting with free radicals and preventing their propagation . The tin atom in the compound plays a crucial role in this process by forming stable complexes with radicals, thereby inhibiting degradation reactions . The sulfur atoms also contribute to the stabilization by forming strong bonds with the polymer chains .
Comparison with Similar Compounds
Similar Compounds
- Dioctyltin bis(isooctyl thioglycolate) .
Dioctyltin bis(2-ethylhexylmercaptoacetate): (CAS No.
Uniqueness
Diisooctyl 2,2’-[(dioctylstannylene)bis(thio)]diacetate is unique due to its specific combination of tin, sulfur, and ester groups, which provide superior thermal stability compared to other similar compounds . Its ability to form stable complexes with free radicals makes it particularly effective as a heat stabilizer in polymer applications .
Properties
CAS No. |
22094-92-4 |
|---|---|
Molecular Formula |
C36H72O4S2Sn |
Molecular Weight |
751.8 g/mol |
IUPAC Name |
octyl 2-[(2-octoxy-2-oxoethyl)sulfanyl-dioctylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C10H20O2S.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-12-10(11)9-13;2*1-3-5-7-8-6-4-2;/h2*13H,2-9H2,1H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI Key |
PGMFOPJANVUDHV-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCOC(=O)CS[Sn](CCCCCCCC)(CCCCCCCC)SCC(=O)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[7-Chloro-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B14102783.png)

![N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14102815.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B14102818.png)
![7-Bromo-1-(3-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102825.png)


![5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14102839.png)
![2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102842.png)
![[4-Decoxy-5-hydroxy-6-[[4-(3-methoxydecoxy)-6-(methoxymethyl)-3-(octadec-11-enoylamino)-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate](/img/structure/B14102845.png)
![9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102847.png)
![9-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102866.png)
![Quaterthiophene]-5,5'''-diyl]](/img/structure/B14102874.png)
![Methyl 4-[7-fluoro-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14102880.png)
